Cas no 919975-54-5 (methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate)
methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- ZGODQAYPIDXSEU-UHFFFAOYSA-N
- methyl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
- D347-0159
- methyl 2-(2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetate
- Z239549076
- VU0610553-1
- STL450824
- AKOS000274795
- methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
- CCG-81280
- 919975-54-5
- NCGC00119243-01
- HMS1855O03
- F3320-0498
- methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
- UPCMLD0ENAT5845245:001
- methyl (2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
- CHEMBL1730522
- AT-057/43468168
- methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
-
- Inchi: 1S/C19H20N2O4S/c1-23-16-9-5-6-10-17(16)25-11-12-26-19-20-14-7-3-4-8-15(14)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3
- InChI Key: ZGODQAYPIDXSEU-UHFFFAOYSA-N
- SMILES: S(CCOC1C=CC=CC=1OC)C1=NC2C=CC=CC=2N1CC(=O)OC
Computed Properties
- Exact Mass: 372.11437830g/mol
- Monoisotopic Mass: 372.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 87.9Ų
methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3320-0498-2μmol |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-5μmol |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-10μmol |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-20μmol |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-1mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-2mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-3mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-4mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-5mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3320-0498-10mg |
methyl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
919975-54-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Related Literature
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Additional information on methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
Methyl 2-(2-{2-(2-Methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 919975-54-5): A Comprehensive Overview
Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate, identified by its CAS number 919975-54-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive study in drug discovery and development. The structural complexity of this molecule, featuring a benzodiazole core linked to an ethylsulfanyl group and a methoxyphenoxy moiety, positions it as a promising candidate for further exploration in medicinal chemistry.
The benzodiazole moiety is a well-known pharmacophore in the pharmaceutical industry, renowned for its role in the development of anxiolytics, sedatives, and muscle relaxants. The presence of this scaffold in Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate suggests potential therapeutic applications in managing neurological and psychiatric disorders. Recent studies have highlighted the importance of benzodiazole derivatives in the treatment of anxiety and epilepsy, underscoring the relevance of this compound in addressing unmet medical needs.
The ethylsulfanyl group and the methoxyphenoxy substituent add additional layers of complexity to the molecule, influencing its pharmacokinetic properties and biological interactions. The ethylsulfanyl group is known to enhance solubility and bioavailability, while the methoxyphenoxy moiety can modulate receptor binding affinity. These features make Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter systems involved in anxiety and depression. The compound's structural features suggest that it may interact with GABA receptors, which are crucial for regulating neuronal excitability. Preclinical studies have shown that benzodiazole derivatives can enhance GABAergic transmission, leading to anxiolytic effects. Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate represents a promising candidate for further investigation in this area.
The synthesis of Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzodiazole core is typically achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization with the ethylsulfanyl and methoxyphenoxy groups requires careful selection of reagents and catalysts to ensure high yield and purity.
The pharmacological profile of Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is being actively investigated in both in vitro and in vivo models. Initial studies have revealed interesting interactions with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. These interactions may contribute to its potential therapeutic effects in neurological disorders.
The compound's ability to cross the blood-brain barrier is another critical factor that influences its pharmacological activity. Studies have shown that molecules with appropriate lipophilicity can effectively penetrate the blood-brain barrier, enhancing their therapeutic efficacy. The structural features of Methyl 2-(2-{2-(2-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate suggest that it may possess favorable properties for crossing this barrier.
In conclusion, Methyl 2-(2-methoxyphenoxy)ethylsulfanyl)-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 919975-54-5) is a compound with significant potential in the field of pharmaceutical research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Continued investigation into its biological activities and pharmacokinetic properties will be essential for determining its full therapeutic potential.
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